molecular formula C14H22N2O3S B2807649 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea CAS No. 2034468-50-1

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2807649
CAS No.: 2034468-50-1
M. Wt: 298.4
InChI Key: DLBZUPWYJRRAHU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a cyclopentyl group, a hydroxyethoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethoxy group: This step may involve etherification reactions using ethylene glycol derivatives.

    Incorporation of the thiophene ring: Thiophene can be introduced through various methods, including cross-coupling reactions.

    Urea formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or acids, while reduction of the urea linkage may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(2-hydroxyethyl)urea: Lacks the thiophene ring and hydroxyethoxy group.

    1-Cyclopentyl-3-(2-(2-hydroxyethoxy)ethyl)urea: Lacks the thiophene ring.

    1-Cyclopentyl-3-(2-(thiophen-2-yl)ethyl)urea: Lacks the hydroxyethoxy group.

Uniqueness

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both the hydroxyethoxy group and the thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyethoxy moiety, and a thiophene ring. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, and it has a molar mass of approximately 319.39 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing urea and thiourea functionalities often exhibit significant biological effects due to their capacity to form hydrogen bonds and interact with enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A notable study reported that structurally related urea derivatives displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types, including breast, prostate, and lung cancers .

Cancer Type GI50 (µM)
Non-small lung cancer1.7
Ovarian cancer25.9
Prostate cancer28.7

Antimicrobial Activity

Compounds with thiophene rings have demonstrated antimicrobial properties. The incorporation of the thiophenic structure in urea derivatives enhances their ability to combat bacterial infections. A review indicated that certain thiourea derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Studies have shown that urea derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of various urea derivatives, one compound exhibited significant cytotoxicity against melanoma cell lines (B16-F10) with an IC50 value of 16.23 µM . This study underscores the potential of urea-containing compounds in cancer therapy.

Genotoxicity Assessment

Another critical aspect of evaluating the safety profile of such compounds involves assessing their genotoxicity. A comparative study indicated that certain urea derivatives resulted in DNA damage at concentrations as low as 100 µM, highlighting the need for thorough toxicity evaluations before clinical application .

Properties

IUPAC Name

1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c17-7-8-19-12(13-6-3-9-20-13)10-15-14(18)16-11-4-1-2-5-11/h3,6,9,11-12,17H,1-2,4-5,7-8,10H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBZUPWYJRRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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